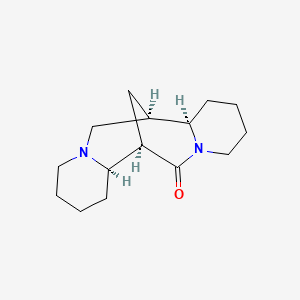

d-17-Oxosparteine

CAS No.: 29882-72-2

Cat. No.: VC17105124

Molecular Formula: C15H24N2O

Molecular Weight: 248.36 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 29882-72-2 |

|---|---|

| Molecular Formula | C15H24N2O |

| Molecular Weight | 248.36 g/mol |

| IUPAC Name | (1R,2R,9R,10R)-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadecan-8-one |

| Standard InChI | InChI=1S/C15H24N2O/c18-15-12-9-11(13-5-2-4-8-17(13)15)10-16-7-3-1-6-14(12)16/h11-14H,1-10H2/t11-,12-,13-,14-/m1/s1 |

| Standard InChI Key | YQMWQSMYVPLYDI-AAVRWANBSA-N |

| Isomeric SMILES | C1CCN2C[C@H]3C[C@H]([C@H]2C1)C(=O)N4[C@@H]3CCCC4 |

| Canonical SMILES | C1CCN2CC3CC(C2C1)C(=O)N4C3CCCC4 |

Introduction

Chemical Identity and Structural Features

d-17-Oxosparteine (CAS No. 29882-72-2) is a tetracyclic quinolizidine alkaloid with the molecular formula and a molar mass of 248.36 g/mol. Its IUPAC name, (1R,2R,9R,10R)-7,15-diazatetracyclo[7.7.1.0²,⁷.0¹⁰,¹⁵]heptadecan-8-one, reflects its complex bicyclic structure featuring a ketone group at the 17-position. Gas chromatography-mass spectrometry (GC/MS) analyses reveal characteristic fragmentation patterns, including base peaks at m/z 97 and 98, which aid in its identification among related alkaloids .

Table 1: GC/MS Characteristics of d-17-Oxosparteine

| Characteristic Ions (m/z) | Relative Abundance (%) |

|---|---|

| 97 | 100 |

| 98 | 83 |

| 110 | 68 |

| 136 | 42 |

| 248 | 37 |

Data sourced from Mexican Lupinus species analyses .

Biosynthesis in Lupin Species

The biosynthesis of d-17-Oxosparteine occurs in leguminous plants, particularly within the genus Lupinus. It is synthesized via the quinolizidine pathway, which involves the cyclization of lysine-derived cadaverine units . Comparative studies of Mexican lupins demonstrate variability in alkaloid profiles, with d-17-Oxosparteine constituting up to 5% of total alkaloid content in certain species . Enzymatic oxidation at the 17-position differentiates it from sparteine, underscoring the role of cytochrome P450 enzymes in its biosynthesis .

Neuroprotective Mechanisms in Alzheimer’s Disease

Recent research highlights d-17-Oxosparteine’s role in mitigating amyloid-beta (Aβ) toxicity, a hallmark of Alzheimer’s pathology. In PC12 cells exposed to soluble Aβ oligomers (SO-Aβ), pretreatment with 0.03 μM d-17-Oxosparteine increased cell viability by 57±6%, comparable to the effects of lupanine (64±7%) . Similar neuroprotection was observed in hippocampal neurons, where the compound preserved synaptic activity and calcium transient frequency .

Table 2: Neuroprotective Efficacy in Cellular Models

| Model | Treatment (0.03 μM) | Viability Improvement (%) | Calcium Transient Frequency Increase (%) |

|---|---|---|---|

| PC12 Cells | d-17-Oxosparteine | 57±6 | 40±3 |

| Hippocampal Neurons | d-17-Oxosparteine | 52±3 | 40±3 |

α-Bungarotoxin, a nicotinic acetylcholine receptor (nAChR) antagonist, abolished these effects, confirming nAChR-dependent mechanisms . Additionally, d-17-Oxosparteine enhanced Akt phosphorylation by 35±7% in SO-Aβ-treated cells, suggesting activation of the PI3K/Akt/Bcl-2 survival pathway .

Chemical Reactivity and Derivative Synthesis

Protium-Deuterium Exchange

Under homoenolization conditions, d-17-Oxosparteine undergoes H-D exchange at specific carbons. At 130°C, exchange occurs predominantly at the bridgehead C7 position, while temperatures of 240°C induce exchange at C11 and C15 . The marginal rate difference between C15-H and C15-H (1.2:1) indicates stabilization of the β-lactam carbanion via dipolar interactions with the amide group .

Table 3: H-D Exchange Rates Under Varying Conditions

| Temperature (°C) | Primary Exchange Site | Relative Rate (C15-H:C15-H) |

|---|---|---|

| 130 | C7 | Not observed |

| 240 | C11, C15 | 1.2:1 |

Comparative Analysis with Related Alkaloids

d-17-Oxosparteine shares structural similarities with other quinolizidine alkaloids but differs in functional groups and bioactivity:

Table 4: Structural and Functional Comparison

| Compound | Key Structural Feature | Primary Bioactivity |

|---|---|---|

| Sparteine | No ketone group | Antiarrhythmic, sodium channel blocker |

| Lupanine | Hydroxyl group at C13 | Neuroprotection, nAChR activation |

| 17-Hydroxysparteine | Hydroxyl at C17 | Altered solubility and reactivity |

| d-17-Oxosparteine | Ketone at C17 | Neuroprotection, antiarrhythmic |

Future Research Directions

-

Clinical Translation: Validate neuroprotective effects in in vivo Alzheimer’s models and assess blood-brain barrier permeability.

-

Synthetic Derivatives: Explore modifications at the 17-position to enhance bioavailability and receptor specificity.

-

Mechanistic Studies: Elucidate metal chelation’s role in modulating ion channels or Aβ aggregation.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume